molecular formula CH2Br2O2S B1278707 Bromomethanesulfonyl bromide CAS No. 54730-18-6

Bromomethanesulfonyl bromide

Cat. No. B1278707
CAS RN: 54730-18-6
M. Wt: 237.9 g/mol
InChI Key: ZUQDPSRFJGYOPL-UHFFFAOYSA-N
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Description

Bromomethanesulfonyl bromide is a chemical compound with the IUPAC name bromomethanesulfonyl bromide . It has a molecular weight of 237.9 .


Synthesis Analysis

Bromomethanesulfonyl bromide can be synthesized from sym-trithiane . The process involves charging a flask with sym-trithiane suspended in water, and adding bromine while maintaining the flask temperature around 40°C . After the addition of bromine, the reaction mixture is stirred, then transferred to a separatory funnel . The organic layer is separated, and the aqueous layer is extracted with methylene chloride .


Molecular Structure Analysis

The molecular formula of Bromomethanesulfonyl bromide is CH2Br2O2S . The InChI code is 1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 .


Chemical Reactions Analysis

Bromomethanesulfonyl bromide reacts with alkene via addition to the C=C double bond with the formation of α,β’-dibromo sulfones . These sulfones can undergo dehydrobromination and desulfonation by the action of bases to give conjugated dienes .


Physical And Chemical Properties Analysis

Bromomethanesulfonyl bromide has a molecular weight of 237.9 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Mechanism of Action

Target of Action

Bromomethanesulfonyl bromide primarily targets alkenes . Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. They play a crucial role in many chemical reactions due to their reactivity.

Mode of Action

Bromomethanesulfonyl bromide interacts with alkenes through an addition reaction to the carbon-carbon double bond . This reaction follows a radical mechanism, leading to the formation of α,β’-dibromo sulfones .

Biochemical Pathways

The interaction of bromomethanesulfonyl bromide with alkenes affects the biochemical pathway leading to the formation of conjugated dienes . The α,β’-dibromo sulfones, which are the initial products of the reaction, undergo dehydrobromination and desulfonation under the action of bases . This results in the formation of conjugated dienes, which are compounds with alternating single and double bonds.

Result of Action

The result of bromomethanesulfonyl bromide’s action is the formation of conjugated dienes . These compounds are important in various chemical reactions and have applications in polymer chemistry due to their ability to undergo polymerization.

Action Environment

The action of bromomethanesulfonyl bromide is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction with alkenes is carried out in anhydrous methylene chloride at 0°C . The reaction mixture is then exposed to ambient light at room temperature . The presence of bases is also necessary for the dehydrobromination and desulfonation reactions .

properties

IUPAC Name

bromomethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDPSRFJGYOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450528
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromomethanesulfonyl bromide

CAS RN

54730-18-6
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromomethanesulfonyl bromide
Reactant of Route 2
Bromomethanesulfonyl bromide

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